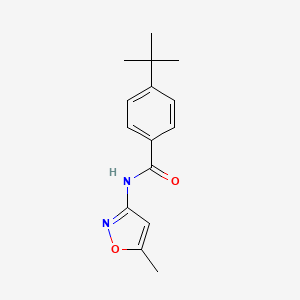

![molecular formula C15H13N3O4S B5558864 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The compound "2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" represents a class of synthesized derivatives that have been studied for their structural and potential biological activities. Synthesis methods involve multi-step reactions, starting from specific precursors like coumarins and thiadiazoles, using catalysts and conditions that afford the desired acetamide derivatives with high specificity. For instance, derivatives similar to the compound have been synthesized through processes involving condensation, cyclization, and substitution reactions, highlighting the complexity and precision required in chemical synthesis (Wang et al., 2010).

Molecular Structure Analysis The molecular structure of these compounds is characterized using various analytical techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and sometimes X-ray crystallography. These techniques confirm the presence of the core acetamide structure, the substituted thiadiazole, and chromen units, and provide insights into the molecular conformations and the relative positioning of functional groups (Ismailova et al., 2014).

Chemical Reactions and Properties Chemical reactions involving this compound likely include interactions with nucleophiles and electrophiles, given its acetamide functional group and potential reactivity of the thiadiazole and chromen moieties. These interactions can lead to further derivatization or play a crucial role in its biological activities. The compound's chemical properties, such as reactivity, stability under various conditions, and solubility, are pivotal for its application in further chemical transformations and potential biological studies.

Physical Properties Analysis Physical properties such as melting point, solubility (in various solvents), and crystalline structure provide essential information for the compound's handling and application in research. These properties are influenced by the molecular structure, particularly the functional groups and overall molecular geometry, which affect intermolecular interactions and, consequently, the physical state and solubility (Merugu et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One of the primary areas of research involving this compound relates to its synthesis and evaluation for antibacterial activity. The innovative synthesis of compounds related to "2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" has been explored, demonstrating their potential in combating microbial infections. For instance, a study detailed the synthesis of thiazole substituted coumarins, evaluating their antibacterial and antifungal activities. These compounds are characterized by their structural innovation and potential effectiveness against various bacterial and fungal strains (G. Parameshwarappa et al., 2009).

Antioxidant Activity

The antioxidant properties of compounds bearing the 2-oxo-2H-chromen structure have also been a focal point of research. Studies have synthesized Schiff’s bases and thiazolidine-4-ones, evaluating their antioxidant activity. These compounds, particularly those with hydroxyl groups on the phenyl ring, showed excellent antioxidant capabilities, comparable to ascorbic acid. This highlights the potential of such compounds in oxidative stress-related applications (M. Čačić et al., 2010).

Cytotoxic Activity

The cytotoxic activity of these compounds has been another significant area of interest, with studies demonstrating the potential of ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus. These compounds have shown promising cytotoxic activities, suggesting their potential utility in cancer research (Sobhi M. Gomha et al., 2012).

Anti-HIV Activity

Furthermore, the anti-HIV activity of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been evaluated, with some compounds showing moderate to potent activity against wild-type HIV-1. This suggests a promising avenue for the development of new anti-HIV agents (Dhairya Bhavsar et al., 2011).

Heterocyclic Compound Synthesis

The utility of this compound extends into the synthesis of new heterocyclic compounds, demonstrating the versatility of the 2-oxo-2H-chromen structure as a precursor for various biologically active molecules. These efforts underscore the compound's role in advancing the development of novel therapeutic agents (A. Al-Amiery et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-8-5-14(20)22-12-6-10(3-4-11(8)12)21-7-13(19)16-15-18-17-9(2)23-15/h3-6H,7H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZWIEYSZCRRJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-2-oxochromen-7-yl)oxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(6-ethyl-4-pyrimidinyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5558796.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)

![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)